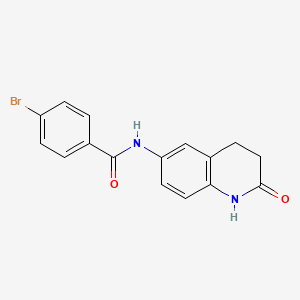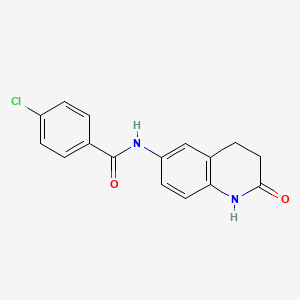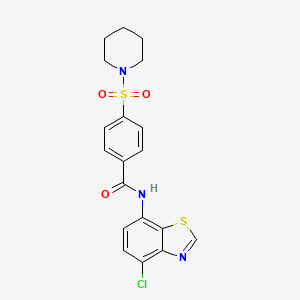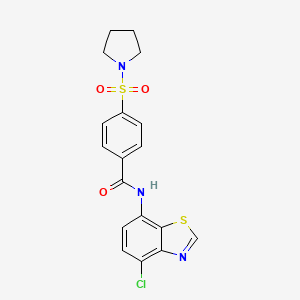
4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (4-Br-N-THQ-benzamide) is a synthetic compound derived from quinoline, an aromatic heterocyclic compound. It is widely used in scientific research due to its unique properties, which include a high boiling point, low solubility in water, and low reactivity to oxygen and other compounds. 4-Br-N-THQ-benzamide is primarily used as a reagent in organic synthesis and as a starting material for the synthesis of various compounds. In addition, it has been studied for its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
4-Br-N-THQ-benzamide has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, it has been investigated for its potential use as an anti-inflammatory agent and as an antimicrobial agent.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been reported to have interesting pharmaceutical and biological activities . They are valuable in drug research and development .
Mode of Action
It’s worth noting that compounds with a similar structure, such as cilostazol, are potent phosphodiesterase iii a (pde3a) inhibitors and inhibitors of adenosine uptake . They have antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .
Biochemical Pathways
Given the reported mode of action of similar compounds, it can be inferred that this compound may affect pathways related to phosphodiesterase activity and adenosine uptake .
Result of Action
Similar compounds have been reported to have antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Br-N-THQ-benzamide has several advantages for lab experiments. It is relatively easy to obtain and handle, and it has a high boiling point, low solubility in water, and low reactivity to oxygen and other compounds. Additionally, it can be used in a variety of organic synthesis reactions. However, it is important to note that 4-Br-N-THQ-benzamide can be toxic if inhaled or ingested, so it should be handled with care.
Direcciones Futuras
There are several potential future directions for research on 4-Br-N-THQ-benzamide. These include further investigations into its potential use as an anti-cancer, anti-inflammatory, and antimicrobial agent, as well as its potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, further research into the biochemical and physiological effects of the compound could provide new insights into its mechanism of action. Finally, further research into the synthesis of the compound could lead to the development of more efficient and cost-effective methods for its production.
Métodos De Síntesis
4-Br-N-THQ-benzamide can be synthesized by a two-step process. The first step involves the reaction of 4-bromo-N-tetrahydroquinoline (4-Br-N-THQ) with benzoyl chloride in the presence of a base such as sodium hydroxide. This reaction produces 4-Br-N-THQ-benzoyl chloride, which is then reacted with an amine such as aniline to produce the desired 4-Br-N-THQ-benzamide.
Propiedades
IUPAC Name |
4-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-12-4-1-10(2-5-12)16(21)18-13-6-7-14-11(9-13)3-8-15(20)19-14/h1-2,4-7,9H,3,8H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBSXUWOYPOGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6568073.png)
![N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B6568075.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568080.png)
![N-(3-chloro-4-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6568102.png)
![6-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568126.png)
![N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568139.png)
![N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568140.png)
![4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568147.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568148.png)
![4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568151.png)

![4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6568160.png)

